Cas no 225236-01-1 (2-Furanmethanamine,N-[(2-methylphenyl)methyl]-)

2-Furanmethanamine,N-[(2-methylphenyl)methyl]- structure
225236-01-1 structure
Product Name:2-Furanmethanamine,N-[(2-methylphenyl)methyl]-
CAS No:225236-01-1
MF:C13H15NO
MW:201.264303445816
CID:256399
PubChem ID:795890
Update Time:2025-07-14

2-Furanmethanamine,N-[(2-methylphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Furanmethanamine,N-[(2-methylphenyl)methyl]-
    • Furan-2-ylmethyl-(2-methyl-benzyl)-amine
    • N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine
    • DTXSID10355290
    • AKOS000128879
    • AB01259687-03
    • Oprea1_481367
    • 1-(furan-2-yl)-N-(2-methylbenzyl)methanamine
    • TimTec1_008158
    • NCGC00327650-01
    • 225236-01-1
    • FT-0644059
    • 2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]BENZOICACID
    • SR-01000325618
    • SR-01000325618-1
    • Furan-2-ylmethyl-(2-methylbenzyl)amine
    • FT-0686376
    • HMS1557C18
    • ART-CHEM-BB B023135
    • 1-(2-FURYL)-N-(2-METHYLBENZYL)METHANAMINE
    • AKOS B023135
    • TIMTEC-BB SBB007188
    • N-(2-FURYLMETHYL)-N-(2-METHYLBENZYL)AMINE
    • 2-Furanmethanamine, N-[(2-methylphenyl)methyl]-
    • MDL: MFCD03446307
    • Inchi: 1S/C13H15NO/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13/h2-8,14H,9-10H2,1H3
    • InChI Key: LAJDUWRAYBUBTC-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1CNCC1C=CC=CC=1C

Computed Properties

  • Exact Mass: 201.11500
  • Monoisotopic Mass: 202.123189
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.8
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 298.4°Cat760mmHg
  • Flash Point: 134.3°C
  • PSA: 25.17000
  • LogP: 3.26870
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C
  • pka: 7.98±0.20(Predicted)

2-Furanmethanamine,N-[(2-methylphenyl)methyl]- Security Information

2-Furanmethanamine,N-[(2-methylphenyl)methyl]- Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-Furanmethanamine,N-[(2-methylphenyl)methyl]- Pricemore >>

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Additional information on 2-Furanmethanamine,N-[(2-methylphenyl)methyl]-

2-Furanmethanamine, N-[(2-methylphenyl)methyl]- (CAS No. 225236-01-1): An Overview of Its Properties and Applications in Pharmaceutical Research

2-Furanmethanamine, N-[(2-methylphenyl)methyl]- (CAS No. 225236-01-1) is a versatile compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, also known as N-(benzyl)-2-furanmethanamine, is characterized by a furan ring linked to an amine group, which is further substituted with a benzyl moiety. The combination of these functional groups imparts distinct chemical and biological properties that make it a valuable candidate for various applications.

The chemical structure of 2-Furanmethanamine, N-[(2-methylphenyl)methyl]- is represented by the molecular formula C11H13NO. The presence of the furan ring, which is a five-membered aromatic heterocycle containing an oxygen atom, contributes to the compound's stability and reactivity. The benzyl substituent, on the other hand, enhances its lipophilicity and influences its biological interactions.

In recent years, there has been a growing interest in the use of furan-containing compounds in drug discovery and development. Furan derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of 2-Furanmethanamine, N-[(2-methylphenyl)methyl]- makes it particularly interesting for its potential as a lead compound in the development of novel therapeutic agents.

One of the key areas where 2-Furanmethanamine, N-[(2-methylphenyl)methyl]- has shown promise is in the treatment of neurological disorders. Studies have indicated that this compound can modulate various neurotransmitter systems, including serotonin and dopamine pathways. These neurotransmitters play crucial roles in mood regulation, cognitive function, and motor control. By targeting these pathways, N-(benzyl)-2-furanmethanamine may offer new avenues for the treatment of conditions such as depression, anxiety, and Parkinson's disease.

In addition to its potential neuropharmacological applications, 2-Furanmethanamine, N-[(2-methylphenyl)methyl]- has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response that is involved in numerous diseases, including arthritis and inflammatory bowel disease. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the development of anti-inflammatory drugs.

The synthesis of N-(benzyl)-2-furanmethanamine typically involves multi-step reactions that aim to introduce the furan ring and the benzyl substituent onto the amine group. Various synthetic routes have been explored to optimize yield and purity. One common approach involves the reaction of 2-furaldehyde with an appropriate amine followed by reduction to form the desired amine product. Advances in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on a larger scale.

The safety profile of 2-Furanmethanamine, N-[(2-methylphenyl)methyl]- is another important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown good tolerability and low toxicity at therapeutic doses. However, further research is needed to fully understand its pharmacokinetics and potential side effects in humans.

In conclusion, N-(benzyl)-2-furanmethanamine (CAS No. 225236-01-1) represents a promising compound with diverse applications in pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of new drugs targeting neurological disorders and inflammatory conditions. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits.

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